3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol belongs to the class of fused heterocyclic compounds combining a 1,2,3-triazole ring with a pyrimidine ring. This core structure is often referred to as the "8-azapurine" scaffold due to its resemblance to purine nucleobases. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, such as antiviral, antitumor, and anticancer properties. [, , , ]
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine structure, which is further substituted with a bromobenzyl group. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is synthesized through various chemical methods that involve the coupling of bromobenzyl derivatives with triazolopyrimidine precursors. The specific synthesis pathways and conditions can vary, leading to different yields and purities.
This compound is classified as a triazolopyrimidine due to its structural components, which include:
The synthesis of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of the final product.
The molecular structure of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can be described as follows:
The molecular formula for this compound is C12H10BrN5O, with a molecular weight of approximately 305.15 g/mol. Detailed structural data can be obtained from crystallographic studies or computational modeling.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound require specific conditions such as pH control and temperature regulation to ensure successful transformations without decomposition or unwanted side reactions.
The mechanism of action for 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol primarily revolves around its interactions with biological targets:
Studies on similar compounds suggest that triazolopyrimidines often exhibit activity against various biological targets such as kinases or phosphodiesterases, which could be extrapolated to predict potential activities for this specific compound.
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has potential applications in:
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its remarkable versatility in interacting with biological targets, particularly in oncology. This bicyclic heteroaromatic system incorporates multiple nitrogen atoms that facilitate critical hydrogen bonding interactions with target proteins, while its planar structure enables π-π stacking interactions in hydrophobic binding pockets. The molecular architecture allows for extensive structural modifications at various positions, enabling fine-tuning of physicochemical properties and target selectivity. Recent advances have demonstrated that derivatives containing this core exhibit diverse biological activities, including potent kinase inhibition, with several candidates advancing through preclinical development pipelines [7]. The scaffold's drug-like properties stem from its balanced logP values, moderate molecular weight range (typically 250-400 Da), and ability to conform to Lipinski's rule of five parameters, making it an attractive starting point for rational drug design [1].
Structure-activity relationship (SAR) studies have revealed that substitutions at the N3 and C7 positions profoundly influence both potency and selectivity. The 7-hydroxy group, in particular, serves as a crucial hydrogen bond donor/acceptor moiety that enhances target binding affinity. Researchers have systematically explored various substituents on the triazolopyrimidine core to optimize pharmacokinetic profiles while maintaining target engagement. These investigations have led to compounds with improved metabolic stability, oral bioavailability, and selectivity profiles against kinase panels. The molecular hybridization approach—fusing the triazolopyrimidine core with other pharmacophores like the bromobenzyl group—has emerged as a promising strategy to enhance binding interactions with therapeutic targets such as tyrosine kinases and ubiquitin-specific proteases [7] [9].
Table 1: Structure-Activity Relationship Features of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives
Position | Key Modifications | Effect on Properties | Biological Significance |
---|---|---|---|
N3-position | Benzyl/4-bromobenzyl substitution | Modulates electron distribution and lipophilicity | Influences target binding pocket penetration and residence time |
C7-position | Hydroxy group | Enhances hydrogen bonding capacity | Critical for hinge region binding in kinase targets |
C6-position | Hydrogen or aryl groups | Adjusts planarity and steric bulk | Determines selectivity against off-target kinases |
Triazolo ring | Nitrogen atoms | Provides multiple hydrogen bond acceptors | Facilitates interactions with catalytic lysine residues |
The specific derivative 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS: 937604-16-5) represents a strategically designed molecule within the triazolopyrimidine class. This compound features a 4-bromobenzyl group at the N3 position, which significantly enhances its pharmacological potential through multiple mechanisms. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, while simultaneously contributing to the molecule's overall lipophilicity and membrane permeability. The benzyl moiety provides steric bulk that can be optimized to fit specific hydrophobic pockets in target proteins [2] [5].
The synthesis of this compound typically follows a multi-step sequence beginning with appropriately functionalized pyrimidine precursors. Key synthetic approaches involve cyclocondensation reactions or copper-catalyzed azide-alkyne cycloadditions (CuAAC) to construct the triazole ring. The bromobenzyl group is typically introduced through N-alkylation of a triazolopyrimidine precursor under basic conditions. Analytical characterization confirms its molecular formula as C₁₁H₈BrN₅O, with a molecular weight of 306.12 g/mol. The compound exhibits a high melting point (>250°C), indicative of strong crystal lattice forces and potential stability advantages in formulation development. Commercial availability from specialized suppliers has facilitated biological evaluation, with vendors typically offering the compound at ≥95% purity for research purposes [3] [5] [8].
Table 2: Physicochemical and Commercial Profile of 3-(4-Bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Property | Specification | Significance |
---|---|---|
CAS Number | 937604-16-5 | Unique chemical identifier |
Molecular Formula | C₁₁H₈BrN₅O | Elemental composition |
Molecular Weight | 306.12 g/mol | Drug-likeness parameter |
Purity | ≥95% (typical supplier specification) | Suitability for biological testing |
Melting Point | >250°C | Indicator of crystallinity and stability |
Key Suppliers | MolCore, Matrix Scientific, AiFChem | Commercial availability for research |
Storage Conditions | Sealed, dry, room temperature | Stability considerations |
The biological relevance of triazolopyrimidine derivatives, particularly 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, stems from their potential to modulate key oncological targets—especially the c-Met kinase and USP28 deubiquitinase. c-Met (hepatocyte growth factor receptor) represents a high-value target in precision oncology due to its central role in regulating invasive tumor growth, angiogenesis, and metastasis. Aberrant c-Met signaling occurs in numerous malignancies, including gastric, lung, and breast cancers. The ATP-binding pocket of c-Met features a unique U-shaped conformation that accommodates flat heterocyclic systems like the triazolopyrimidine core. Molecular docking studies suggest that the 7-hydroxy group of triazolopyrimidine derivatives forms a critical hydrogen bond with the backbone NH of Met1160 in the hinge region, while the bromobenzyl moiety extends into hydrophobic subpockets, enhancing binding affinity [1].
USP28 (ubiquitin-specific protease 28) has emerged as another compelling target for triazolopyrimidine-based inhibitors. This deubiquitinating enzyme stabilizes key oncoproteins, including c-Myc and HIF-1α, by counteracting their proteasomal degradation. The bromine atom in 3-(4-bromobenzyl) derivatives may facilitate halogen bonding interactions with USP28's catalytic domain, potentially enhancing selectivity. While detailed mechanistic studies specifically linking 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol to USP28 inhibition require further investigation, the scaffold's demonstrated activity against structurally related enzymes positions it as a promising starting point for USP28-targeted drug discovery. The simultaneous potential for targeting both c-Met and USP28 is particularly intriguing given the crosstalk between receptor tyrosine kinase signaling and protein stability pathways in cancer progression [9].
The optimization of triazolopyrimidine-based inhibitors has focused on improving target selectivity to minimize off-target effects. Research on structurally related triazolothiadiazole c-Met inhibitors demonstrated that subtle modifications, such as replacing phenolic moieties with quinoline rings, significantly enhanced kinase selectivity while addressing metabolic instability issues. These findings provide valuable insights for developing bromobenzyl-triazolopyrimidine analogs with refined pharmacological profiles. The ongoing exploration of structure-based design principles continues to advance this chemotype toward candidates with exquisite selectivity, favorable ADME properties, and promising in vivo efficacy in xenograft models, highlighting the translational potential of this scaffold [1].
Table 3: Key Therapeutic Targets for Triazolopyrimidine-Based Inhibitors
Target | Biological Function | Cancer Relevance | Scaffold-Target Interactions |
---|---|---|---|
c-Met kinase | Receptor tyrosine kinase regulating proliferation, migration, and invasion | Overexpressed/activated in gastric, lung, and breast cancers | Hinge region binding via 7-hydroxy group; hydrophobic interactions with bromobenzyl moiety |
USP28 | Deubiquitinating enzyme stabilizing oncoproteins | Amplifies oncogenic signals in multiple cancer types | Potential halogen bonding via bromine atom; interaction with catalytic cysteine residue |
VEGFR | Angiogenesis-promoting kinase | Tumor vasculature development | Possible off-target activity requiring optimization for selectivity |
PDE3 | Cyclic nucleotide phosphodiesterase | Cardiovascular side effect concern | Selectivity challenge addressed through core modifications |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2